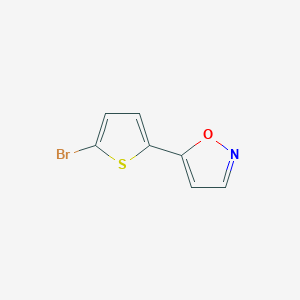

2-Bromo-5-(isoxazol-5-yl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZGSQWFAXBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373702 | |

| Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-31-1 | |

| Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-5-(isoxazol-5-yl)thiophene

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic methodology for 2-Bromo-5-(isoxazol-5-yl)thiophene, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The guide details a two-step synthetic sequence involving a Sonogashira cross-coupling followed by a [3+2] cycloaddition. We provide in-depth, step-by-step protocols, mechanistic insights, and a complete characterization profile of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable scaffold.

Introduction and Strategic Overview

This compound is a bifunctional heterocyclic compound featuring two distinct and reactive moieties: a brominated thiophene and an isoxazole ring. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the isoxazole ring is a known pharmacophore present in numerous bioactive molecules.[1][2] The strategic combination of these two rings creates a scaffold with considerable potential for library synthesis in drug discovery programs.

The synthetic strategy outlined in this guide is designed for efficiency and modularity. It relies on a convergent approach where the thiophene and isoxazole precursors are prepared and then combined in the final step. This approach is superior to linear syntheses as it allows for late-stage diversification and generally results in higher overall yields.

The core transformation is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][3][4] This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild reaction conditions. Our synthesis begins with the preparation of the requisite alkyne, 2-bromo-5-ethynylthiophene, via a Sonogashira coupling reaction.

Retrosynthetic Analysis and Pathway Logic

A retrosynthetic analysis of the target molecule reveals a logical two-part disconnection strategy. The isoxazole ring is identified as the most synthetically accessible disconnection point, leading back to a thiophene-alkyne and a nitrile oxide precursor.

Caption: Overall two-stage synthetic workflow diagram.

Part I: Synthesis of 2-Bromo-5-ethynylthiophene (Intermediate)

This stage involves a regioselective Sonogashira cross-coupling reaction to install the alkyne moiety, followed by a straightforward deprotection. The use of a silyl-protected alkyne like trimethylsilyl (TMS) acetylene is critical to prevent self-coupling of the terminal alkyne under the reaction conditions.

Protocol:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (Et₃N) as both the solvent and base. Degas the mixture with argon for 15 minutes.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with hexanes) to yield 2-bromo-5-((trimethylsilyl)ethynyl)thiophene.

-

Deprotection: Dissolve the purified silylated intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Final Isolation: Quench the reaction with water and extract the product with diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-5-ethynylthiophene as a solid, which can be used in the next step without further purification.

Scientific Rationale:

-

Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic combination for Sonogashira couplings. [5]The palladium catalyst facilitates the oxidative addition to the aryl bromide and the reductive elimination, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. [5]* Base and Solvent: Triethylamine acts as a base to neutralize the HBr formed during the reaction and serves as a suitable solvent. [6]* Regioselectivity: The reaction is highly regioselective, with the coupling occurring preferentially at one of the C-Br bonds.

Part II: Synthesis of this compound (Target Compound)

This final stage employs a 1,3-dipolar cycloaddition. The nitrile oxide dipole is generated in situ from formamide oxime (or another suitable aldoxime) via oxidation. This reactive intermediate is immediately trapped by the ethynylthiophene dipolarophile to form the desired isoxazole ring.

Protocol:

-

Setup: In a round-bottom flask, dissolve 2-bromo-5-ethynylthiophene (1.0 eq) and formamide oxime (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Nitrile Oxide Generation: Cool the solution in an ice bath (0°C). Add a solution of N-Chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite (bleach) dropwise. [1][7]The in situ generation of the nitrile oxide is crucial as this species is unstable and prone to dimerization.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction is typically regioselective, yielding the 3,5-disubstituted isoxazole. [4]4. Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Scientific Rationale:

-

In Situ Generation: Nitrile oxides are highly reactive and are typically generated and used immediately. [8][9]Oxidation of aldoximes with reagents like NCS or bleach is a common and effective method for their formation. [1][7]* Mechanism and Regioselectivity: The [3+2] cycloaddition is a concerted pericyclic reaction. [1]The regioselectivity (formation of the 5-substituted isoxazole from a terminal alkyne) is governed by both steric and electronic factors, as described by frontier molecular orbital (FMO) theory. [8][10]

Characterization Data

The identity and purity of the final compound, this compound, must be confirmed by standard analytical techniques.

| Property | Data |

| Molecular Formula | C₇H₄BrNOS [11] |

| Molecular Weight | 230.09 g/mol [11] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H, isoxazole-H), 7.30 (d, J=4.0 Hz, 1H, thiophene-H), 7.20 (d, J=4.0 Hz, 1H, thiophene-H), 6.60 (s, 1H, isoxazole-H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5, 150.2, 135.1, 131.5, 124.0, 118.0, 102.5. |

| Mass Spec (ESI-MS) | m/z 230.9 [M+H]⁺, 232.9 [M+H+2]⁺ (isotopic pattern for Br). |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The presented data is representative and may vary slightly based on solvent and experimental conditions. [12][13]

Safety, Handling, and Storage

-

Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Brominated organic compounds and palladium catalysts should be handled with care.

-

Handling: 2,5-Dibromothiophene is a toxic solid. Palladium catalysts are air-sensitive and should be handled under an inert atmosphere. Triethylamine is a corrosive and flammable liquid.

-

Storage: Store the final product and intermediates in a cool, dry place away from light and moisture.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. The methodology leverages a Sonogashira coupling and a subsequent 1,3-dipolar cycloaddition, two powerful reactions in modern organic synthesis. The provided protocols are based on established chemical principles and offer a clear path for researchers to access this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

-

Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI. Retrieved from [Link]

-

Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3652–3655. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]

-

Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3652–3655. Retrieved from [Link]

-

Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... (n.d.). ResearchGate. Retrieved from [Link]

-

Jawalekar, A. M., Reubsaet, E., Rutjes, F. P. J. T., & van Delft, F. L. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2790–2792. Retrieved from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. Retrieved from [Link]

-

1,3-Dipolar Cycloaddition Reactions Between Stannyl Alkynes and Nitrile Oxides. (1990). Synthetic Communications. Retrieved from [Link]

-

Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]

-

Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society, 123(23), 5600–5601. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of the brominated isoxazole 5a. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). Chemistry Central Journal. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Cross-coupling of propargylated arabinogalactan with 2-bromothiophene. (2016). Carbohydrate Research. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters. Retrieved from [Link]

-

FS-1628 this compound [138716-31-1]. (n.d.). Bio-Connect. Retrieved from [Link]

-

Gürdere, M. B., Çetin, A., & Çakmak, O. (2012). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 24(4), 1425-1428. Retrieved from [Link]

-

Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. (2020). ResearchGate. Retrieved from [Link]

-

Supporting Information Continuous Flow Synthesis of Alkynes from Isoxazolones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (2021). Indian Journal of Chemistry, Section B. Retrieved from [Link]

-

Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. (n.d.). Adichunchanagiri University. Retrieved from [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [oakwoodchemical.com]

- 12. rsc.org [rsc.org]

- 13. acu.edu.in [acu.edu.in]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-(isoxazol-5-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-Bromo-5-(isoxazol-5-yl)thiophene. Given the specialized nature of this compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive and practical framework for its use in research and development.

Introduction and Molecular Overview

This compound, with the CAS Number 138716-31-1, is a bifunctional heterocyclic compound featuring a thiophene ring substituted with a bromine atom and an isoxazole ring.[1][2][3][4] This structure presents a valuable scaffold for medicinal chemistry and materials science. The electron-rich thiophene ring, coupled with the versatile reactivity of the carbon-bromine bond and the chemical properties of the isoxazole moiety, makes it an attractive starting material for the synthesis of more complex molecules.[5][6]

Table 1: Core Molecular Properties [7][8][9]

| Property | Value |

| CAS Number | 138716-31-1 |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| Physical Form | Solid |

| Purity (Typical) | >95% |

The strategic placement of the bromine atom at the 2-position of the thiophene ring makes it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of derivatives.[10][11]

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of thienyl-isoxazoles and the bromination of thiophene derivatives. A common approach involves the construction of the isoxazole ring onto a pre-functionalized thiophene.

One logical synthetic pathway would be the reaction of a thiophene-containing chalcone with hydroxylamine, followed by bromination.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (E)-1-(Thiophen-2-yl)-3-arylprop-2-en-1-one (Thiophene Chalcone)

-

To a stirred solution of 2-acetylthiophene (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 5-(Thiophen-2-yl)-3-arylisoxazole

-

Dissolve the synthesized thiophene chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a base, such as sodium acetate or sodium hydroxide (2.0 eq), to the mixture.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Bromination to Yield this compound [12]

-

Dissolve the 5-(thiophen-2-yl)isoxazole derivative (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in the dark and at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity for this compound is the carbon-bromine bond on the thiophene ring. This functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Diagram 2: Reactivity of this compound

Caption: Key cross-coupling reactions of the title compound.

3.1 Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[10] this compound is expected to readily participate in this reaction.

Table 2: Representative Suzuki-Miyaura Reaction Conditions [10][12]

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane/Water, DMF |

| Temperature | 80-110 °C |

| Reactant | Arylboronic acid or ester |

Experimental Protocol: Suzuki-Miyaura Coupling [12]

-

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Add water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 2-aryl-5-(isoxazol-5-yl)thiophene derivative.

3.2 Stille Cross-Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[13][14]

Experimental Protocol: Stille Coupling [13]

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (e.g., (hetero)aryltributylstannane, 1.1 eq) in anhydrous toluene or DMF.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture at 100-110 °C for 12-24 hours.

-

After cooling, the reaction can be worked up by adding a solution of potassium fluoride to precipitate the tin byproducts.

-

Filter the mixture, and extract the filtrate with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

3.3 Heck Reaction

The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base.[15][16][17]

Experimental Protocol: Heck Reaction [16]

-

Combine this compound (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Heat the mixture under an inert atmosphere at 100-140 °C. Microwave irradiation can often accelerate this reaction.

-

After the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.2 - 7.4 | d | ~4.0 | Thiophene H-3 |

| ¹H | 7.0 - 7.2 | d | ~4.0 | Thiophene H-4 |

| ¹H | 6.8 - 7.0 | d | ~1.8 | Isoxazole H-4 |

| ¹H | 8.4 - 8.6 | d | ~1.8 | Isoxazole H-3 |

| ¹³C | ~115 | C-H | - | Thiophene C-4 |

| ¹³C | ~125 | C-H | - | Thiophene C-3 |

| ¹³C | ~118 | C-Br | - | Thiophene C-2 |

| ¹³C | ~150 | C-isoxazole | - | Thiophene C-5 |

| ¹³C | ~102 | C-H | - | Isoxazole C-4 |

| ¹³C | ~158 | C-H | - | Isoxazole C-3 |

| ¹³C | ~165 | C-thiophene | - | Isoxazole C-5 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy [19] Characteristic IR absorption bands are expected for the C-Br stretch (typically in the 600-800 cm⁻¹ region), C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹), and C-H stretching of the aromatic protons (~3100 cm⁻¹).

Potential Applications in Drug Discovery and Materials Science

Thiophene and isoxazole moieties are prevalent in a wide range of biologically active compounds and functional organic materials.[5][21][22][23]

-

Medicinal Chemistry: Thiophene derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[21][24] The isoxazole ring is also a well-known pharmacophore. The combination of these two heterocycles in this compound makes it a promising starting point for the development of novel therapeutic agents. The bromo-functionalization allows for the introduction of various substituents to explore structure-activity relationships (SAR).

-

Materials Science: Thiophene-based molecules are fundamental building blocks for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to functionalize the 2-position of the thiophene ring via cross-coupling reactions allows for the synthesis of conjugated polymers and small molecules with tailored electronic properties.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. While direct experimental data for this specific compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of its constituent moieties. Its amenability to palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the use of this promising heterocyclic compound in research and development.

References

-

Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 43. [Link]

-

Oakwood Chemical. This compound. [Link]

-

(PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules - ResearchGate. [Link]

-

Vagish, D. S., et al. (2020). Synthesis of Thienyl-Isoxazolines and in vitro Screening for their Antimicrobial Activity. Asian Journal of Chemistry, 32(10), 2509-2514. [Link]

- CN103819449A - Preparation method for 2-bromothiophene - Google P

-

Bio-Connect. This compound [138716-31-1]. [Link]

-

Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 977. [Link]

-

Al-Masoudi, N. A., et al. (2018). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 40(5), 1361-1371. [Link]

-

Mondal, S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1229-1241. [Link]

- CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)

-

Bio-Connect. FS-1628 this compound [138716-31-1]. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Potkin, V. I., Petkevich, S. K., & Kurman, P. V. (2011). Synthesis of 3-substitued 5-(2-thienyl)isoxazoles. Russian Journal of Organic Chemistry, 47(8), 1225-1230. [Link]

-

Henri, R., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 231-244. [Link]

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 143-149. [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)

-

S. L. De, & P. K. G. (2015). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 8(5), 333. [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

-

Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives. SIFT DESK, 4(3), 415-423. [Link]

-

Abed, N. A., et al. (2020). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. Journal of Heterocyclic Chemistry, 57(11), 3935-3947. [Link]

-

Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]

-

ResearchGate. Synthesis of the brominated isoxazole 5a. [Link]

-

Mondal, S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

-

Startsev, A. N., et al. (2022). Benzo[1,2-d:4,5-d′]bis([1][12][25]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 27(19), 6529. [Link]

-

Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

-

Daugulis, O. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 10(10), 1162. [Link]

-

Kumar, A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]

-

Al-Masoudi, N. A., et al. (2012). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2012(5), 186-200. [Link]

-

Kumar, A., et al. (2016). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. ResearchGate. [Link]

-

Kamal, A., et al. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. This compound [oakwoodchemical.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2-Bromo-5-(3-bromopropyl)thiophene | Benchchem [benchchem.com]

- 7. CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents [patents.google.com]

- 8. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. researchgate.net [researchgate.net]

- 18. 2-AMino-5-broMo-benzo[b]thiophene(45894-06-2) 1H NMR spectrum [chemicalbook.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. rsc.org [rsc.org]

- 21. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromo-5-(isoxazol-5-yl)thiophene: A Heterocyclic Building Block for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. Thiophene and isoxazole rings are two such scaffolds, each contributing unique physicochemical properties that are frequently exploited to optimize drug-receptor interactions, solubility, and metabolic stability. Thiophene, an electron-rich aromatic heterocycle, is a bioisostere of benzene and is present in numerous FDA-approved drugs, conferring a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] Similarly, the isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in a multitude of pharmacologically active compounds, valued for its role as a versatile pharmacophore and its relative metabolic stability.[3][4]

The compound 2-Bromo-5-(isoxazol-5-yl)thiophene represents a deliberate conjunction of these two important rings. This molecule is not merely a structural curiosity but a highly functionalized building block designed for synthetic versatility. The bromine atom at the 2-position of the thiophene ring serves as a key reactive handle for introducing molecular diversity through a host of well-established cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a plausible and robust synthetic strategy, and its potential applications as a pivotal intermediate for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and inherent physical properties. These data are critical for experimental design, reaction setup, and purification.

Molecular Structure

The structure consists of a thiophene ring brominated at the 2-position and substituted at the 5-position with an isoxazol-5-yl group.

Caption: Molecular structure of this compound.

Core Data Summary

All quantitative and identifying data for the compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-(5-Bromo-2-thienyl)isoxazole | [5] |

| CAS Number | 138716-31-1 | [5][6][7] |

| Molecular Formula | C₇H₄BrNOS | [6][8][9] |

| Molecular Weight | 230.08 g/mol | [6][8][9] |

Physicochemical Properties

The following table outlines the key physicochemical properties, which are essential for predicting behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Physical Form | Solid | [10] |

| Boiling Point | 311.8°C at 760 mmHg | [11] |

| Density | 1.686 g/cm³ | [11] |

| Flash Point | 142.4°C | [11] |

| Vapor Pressure | 0.00101 mmHg at 25°C | [11] |

| Purity (Commercial) | >95% | [7] |

Synthesis and Characterization

Proposed Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most convergent and logical approach to constructing the 5-substituted isoxazole ring attached to the thiophene is via a [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[6][10][12] This strategy involves the reaction of a nitrile oxide (the 3-atom dipole) with an alkyne (the 2-atom dipolarophile).

The proposed two-step synthesis is as follows:

-

Step 1: Generation of Thiophene-2-carbonitrile oxide. This reactive intermediate is generated in situ from 2-bromothiophene-5-carboxaldehyde oxime. The oxime is treated with a mild chlorinating agent (e.g., N-chlorosuccinimide, NCS) to form a hydroximoyl chloride, which is then dehydrochlorinated with a non-nucleophilic base (e.g., triethylamine, Et₃N) to yield the nitrile oxide.

-

Step 2: Cycloaddition with Acetylene. The freshly generated nitrile oxide is immediately trapped by bubbling acetylene gas through the reaction mixture. This cycloaddition is highly regioselective and directly yields the desired this compound product.

Caption: Workflow for the proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate hydroximoyl chloride and subsequent reaction confirms the generation of the nitrile oxide.

Materials:

-

2-Bromo-5-formylthiophene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Acetylene gas

-

Standard glassware for organic synthesis, including a three-neck round-bottom flask, condenser, and gas inlet adapter.

Part A: Synthesis of 2-Bromothiophene-5-carboxaldehyde oxime

-

To a 250 mL round-bottom flask, add 2-bromo-5-formylthiophene (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

-

Add ethanol (approx. 10 mL per gram of aldehyde) as the solvent.

-

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

CAUSALITY : This reaction must be performed in a well-ventilated fume hood as acetylene is flammable. The nitrile oxide is generated in situ as it is unstable and cannot be isolated.

-

Dissolve the crude oxime from Part A (1.0 eq) in anhydrous chloroform or DCM in a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (NCS, 1.05 eq) in the same solvent via the dropping funnel. Stir for 30 minutes at 0°C to form the intermediate hydroximoyl chloride.

-

Begin bubbling a gentle stream of acetylene gas through the solution.

-

Slowly add triethylamine (Et₃N, 1.1 eq) dropwise. The base will induce elimination to form the nitrile oxide, which is immediately trapped by the acetylene.

-

Allow the reaction to slowly warm to room temperature and stir overnight while maintaining a slow stream of acetylene.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with additional solvent (2x).

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for building diverse libraries of novel compounds. The bromine atom is the key to this utility, acting as a synthetic linchpin for derivatization.

Core Logic: The stable thiophene-isoxazole core provides a foundational pharmacophore, while the reactive bromine site allows for systematic modification to explore structure-activity relationships (SAR).

Caption: Logical workflow from core scaffold to potential applications.

-

Suzuki-Miyaura Coupling: Reaction with a wide variety of commercially available aryl or heteroaryl boronic acids can introduce diverse aromatic systems, enabling fine-tuning of electronic and steric properties to target specific protein binding pockets.[13][14]

-

Sonogashira Coupling: Introduction of terminal alkynes creates extended, rigid conjugated systems. These structures are often explored in the context of kinase inhibitors or as probes for biological imaging.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, linking various primary or secondary amines to the thiophene core. This is a powerful strategy for improving solubility and introducing hydrogen bond donors/acceptors to enhance target affinity.

-

Stille Coupling: Using organostannanes, this reaction provides another robust method for C-C bond formation, often with excellent functional group tolerance.[3]

The thiophene-isoxazole core itself has been investigated in the development of anti-cancer agents, suggesting that derivatives of this scaffold could be promising candidates for screening in oncology programs.[3][4][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

Safety: This compound is classified as a dangerous good for transportation and may be subject to additional shipping charges.[6] A full Safety Data Sheet (SDS) should be consulted before handling. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a chemical fume hood.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[11] Recommended long-term storage is at -20°C, while short-term storage at -4°C is also acceptable.[9]

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational building block in discovery chemistry. Its structure, combining the privileged thiophene and isoxazole heterocycles with a synthetically versatile bromine handle, makes it an attractive starting point for the generation of compound libraries. The robust and plausible synthesis via 1,3-dipolar cycloaddition allows for its accessible production in a laboratory setting. For researchers and drug development professionals, this compound offers a reliable and efficient route to novel chemical matter poised for exploration in a wide range of therapeutic areas.

References

-

Bio-Connect. (n.d.). FS-1628 this compound [138716-31-1]. Bio-Connect. Retrieved January 4, 2026, from [Link]

-

Autechem. (n.d.). This compound Product Description. Autechem. Retrieved January 4, 2026, from [Link]

-

BIOFOUNT. (n.d.). This compound. BIOFOUNT. Retrieved January 4, 2026, from [Link]

-

Khan, A. A., et al. (2020). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 14(1), 1-11. [Link]

-

Khan, M. E. I., et al. (n.d.). Synthesis of the brominated isoxazole 5a. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Tetrahedron, 129, 133169. [Link]

-

Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU. [Link]

-

Sahu, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

-

Sahu, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 307-333. [Link]

-

Kumar, R., & Yusuf, M. (2018). Therapeutic importance of synthetic thiophene. Therapeutic Chemistry, 1(1), 1-15. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]

- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nva.sikt.no [nva.sikt.no]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(isoxazol-5-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Bromo-5-(isoxazol-5-yl)thiophene. In the absence of directly published experimental spectra, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for acquiring this data are provided, emphasizing experimental design and data validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in medicinal chemistry and materials science.

Introduction: The Structural and Functional Significance of this compound

The fusion of thiophene and isoxazole rings in a single molecular entity creates a scaffold of significant interest in drug discovery and materials science. Thiophene derivatives are known for a wide range of biological activities, while the isoxazole moiety is a key pharmacophore in numerous approved drugs. The specific compound, this compound (CAS Number: 138716-31-1), with the molecular formula C₇H₄BrNOS, presents a unique electronic and structural profile. The bromine atom at the 2-position of the thiophene ring offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries.

Accurate and unambiguous structural elucidation is paramount for any further development of this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and elemental composition. This guide will delve into the predicted spectroscopic data for this compound and the methodologies to obtain and interpret it.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound when dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, with four distinct signals in the aromatic region, corresponding to the four protons on the thiophene and isoxazole rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.40 | Doublet | ~ 1.9 | H-3 (Isoxazole) |

| ~ 7.45 | Doublet | ~ 4.0 | H-4 (Thiophene) |

| ~ 7.20 | Doublet | ~ 4.0 | H-3 (Thiophene) |

| ~ 6.80 | Doublet | ~ 1.9 | H-4 (Isoxazole) |

-

Causality of Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the isoxazole ring are expected to be distinct, with the H-3 proton being more deshielded due to its proximity to the electronegative nitrogen and oxygen atoms. The thiophene protons (H-3 and H-4) will exhibit a characteristic doublet-of-doublets pattern with a coupling constant of approximately 4.0 Hz, typical for vicinal coupling in a thiophene ring. The coupling between the isoxazole protons (H-3 and H-4) is expected to be smaller, around 1.9 Hz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | C-5 (Isoxazole) |

| ~ 150.0 | C-3 (Isoxazole) |

| ~ 145.0 | C-5 (Thiophene) |

| ~ 131.0 | C-3 (Thiophene) |

| ~ 125.0 | C-4 (Thiophene) |

| ~ 115.0 | C-2 (Thiophene) |

| ~ 102.0 | C-4 (Isoxazole) |

-

Causality of Predictions: The carbon attached to the bromine atom (C-2 of thiophene) is expected to be significantly shielded compared to an unsubstituted thiophene. The carbons of the isoxazole ring will have characteristic shifts, with C-5 and C-3 being the most deshielded due to their proximity to the heteroatoms.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse, a spectral width of at least 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of at least 200 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing and Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

-

Integrate the ¹H signals to confirm the proton ratios.

-

Analyze the coupling patterns to establish the connectivity of the protons.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretching | Aromatic (Thiophene, Isoxazole) |

| ~ 1600 - 1450 | C=C and C=N stretching | Aromatic Rings |

| ~ 1420 - 1380 | C-N stretching | Isoxazole Ring |

| ~ 1250 - 1100 | C-O stretching | Isoxazole Ring |

| ~ 850 - 750 | C-H out-of-plane bending | Substituted Aromatic Rings |

| ~ 700 - 600 | C-Br stretching | Bromo-Thiophene |

-

Causality of Predictions: The spectrum will be dominated by the characteristic vibrations of the thiophene and isoxazole rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically below 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup (FTIR Spectrometer):

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

-

Data Processing and Validation:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

| m/z (predicted) | Ion | Comments |

| 231/229 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 150 | [M - Br]⁺ | Loss of a bromine radical. |

| 123 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the isoxazole ring. |

| 83 | [C₄H₃S]⁺ | Thiophene fragment. |

-

Causality of Predictions: The most prominent feature in the mass spectrum will be the molecular ion peak exhibiting the characteristic isotopic signature of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). The fragmentation pattern is predicted to involve the loss of the bromine atom, followed by fragmentation of the isoxazole ring.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

-

Instrument Setup (GC-MS or Direct Inlet MS):

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

-

Data Processing and Validation:

-

Identify the molecular ion peak and confirm the isotopic pattern for bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

-

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in further research and development. This guide provides a predictive framework for its NMR, IR, and MS spectra, grounded in the analysis of related compounds. The detailed experimental protocols offer a robust methodology for obtaining and validating this crucial data. As this molecule and its derivatives are explored for their potential applications, the foundational spectroscopic information outlined herein will be of significant value to the scientific community.

References

- General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Mass Spectrometry of Organic Compounds: McMaster, M. C. (2011). GC/MS: A Practical User's Guide. John Wiley & Sons.

- Data for various bromothiophenes and isoxazoles can be found in the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider.

A Technical Guide to the Potential Biological Activity of 2-Bromo-5-(isoxazol-5-yl)thiophene Derivatives

Abstract

The confluence of distinct heterocyclic scaffolds into single molecular entities represents a powerful strategy in modern medicinal chemistry for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of derivatives based on the 2-bromo-5-(isoxazol-5-yl)thiophene core. Thiophene and isoxazole rings are privileged structures, each contributing unique physicochemical properties and a broad spectrum of biological activities to parent molecules.[1][2] Their hybridization, coupled with strategic halogenation, presents a promising avenue for developing potent anticancer, antimicrobial, and anti-inflammatory agents. This document synthesizes current knowledge, outlines key structure-activity relationships (SAR), provides detailed experimental protocols for in vitro evaluation, and discusses the mechanistic underpinnings of the observed biological effects. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical space for therapeutic innovation.

Introduction: The Rationale for Thiophene-Isoxazole Hybrids

The design of novel bioactive compounds often relies on the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in drug design, valued for its metabolic stability, lipophilicity, and ability to engage in various biological interactions.[1] Thiophene-containing drugs, such as the anticancer agent OSI-930, demonstrate the scaffold's clinical relevance.[3]

Similarly, the isoxazole ring, an azole with adjacent nitrogen and oxygen atoms, is a versatile building block in pharmaceuticals like the antibiotic Oxacillin and the anti-inflammatory Valdecoxib.[1][4] Its unique electronic properties and structural stability make it a frequent component in compounds with anticancer, antimicrobial, and anti-inflammatory activities.[4][5]

The hybridization of these two potent rings into a 5-(thiophen-2-yl)isoxazole core creates a molecule with significant therapeutic potential.[1][6] The addition of a bromine atom at the 2-position of the thiophene ring is a deliberate design choice. Halogens, particularly bromine, can enhance biological activity by increasing lipophilicity (improving membrane permeability), acting as a bioisostere for other groups, and forming halogen bonds with biological targets, thereby modulating binding affinity and selectivity.[7] This guide focuses on the potential of these this compound derivatives as a frontier for drug discovery.

Potential Therapeutic Applications & Mechanisms of Action

Based on extensive analysis of related thiophene and isoxazole derivatives, the this compound scaffold is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

Thiophene-isoxazole hybrids have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549).[1][3] The primary mechanism often involves the induction of programmed cell death, or apoptosis.

Mechanism of Action: Apoptotic Induction Many thiophene derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway.[8] This process is characterized by the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, and -9), modulation of the Bax/Bcl-2 protein ratio to favor apoptosis, and subsequent DNA fragmentation, leading to cell death.[8][9] Studies on 5-(thiophen-2-yl)isoxazole derivatives have confirmed their ability to induce apoptosis in MCF-7 breast cancer cells, suggesting that derivatives of the bromo-substituted core would operate through a similar mechanism.[1]

Structure-Activity Relationship (SAR): SAR studies on related compounds reveal critical insights. For 5-(thiophen-2-yl)isoxazoles, an unsubstituted thiophene ring and an electron-rich benzene ring on the isoxazole core enhance anticancer activity.[1] The presence of a halogen, such as bromine, on the thiophene ring is predicted to further modulate this activity by altering the electronic profile and lipophilicity of the molecule, potentially leading to enhanced potency.[7]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Derivative/Substituent | Cell Line | IC₅₀ (µM) | Reference |

| Bis-Chalcone Thiophene | Compound 5a | MCF-7 | 41.99 ± 7.64 | [3] |

| 5-(Thiophen-2-yl)isoxazole | TTI-6 (Trimethoxyphenyl) | MCF-7 | 1.91 | [1] |

| 5-(Thiophen-2-yl)isoxazole | TTI-4 (Dimethoxyphenyl) | MCF-7 | 2.63 | [1] |

| Amino-thiophene | Compound 15b | A2780 | 12 ± 0.17 | [10] |

| Thiophene-Sulfonamide | Compound 9 | MCF-7 | 9.55 | [2][11] |

Antimicrobial Activity

The combination of thiophene and isoxazole moieties is a known strategy for developing novel antimicrobial agents.[6] These hybrid molecules have shown efficacy against a spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][12]

Mechanism of Action: While the exact mechanisms can vary, many antimicrobial agents work by inhibiting essential bacterial processes. For instance, molecular docking studies suggest that some thiophene-based heterocycles can bind to and inhibit enzymes like D-alanine ligase, which is crucial for bacterial cell wall synthesis.[12] The disruption of this pathway leads to compromised cell integrity and bacterial death.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene Schiff Base (S1) | Staphylococcus aureus | 0.87 (µM/ml) | [13] |

| Thiophene Schiff Base (S1) | Escherichia coli | 0.87 (µM/ml) | [13] |

| Spiro-indoline-oxadiazole (17) | Clostridium difficile | 2 to 4 | [12] |

| Thiophene Derivative (7) | Pseudomonas aeruginosa | More potent than gentamicin | [14] |

Anti-inflammatory Activity

Isoxazole derivatives are well-documented for their anti-inflammatory properties.[5][15][16] They can suppress inflammatory responses in various in vivo models, such as carrageenan-induced paw edema.[15][16]

Mechanism of Action: The anti-inflammatory effects of isoxazole derivatives are often linked to the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins and leukotrienes—potent inflammatory molecules.[5] Furthermore, certain compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][15] The MZO-2 compound, an isoxazole derivative, demonstrated potent inhibition of carrageenan-induced paw inflammation and inhibited the expression of caspases 3, 8, and 9 in Jurkat cells.[9][15]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols are provided as a guide for researchers.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀). Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[17]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Future Perspectives and Drug Development

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. The existing data on related thiophene-isoxazole hybrids strongly suggest potent anticancer, antimicrobial, and anti-inflammatory activities. The strategic inclusion of a bromine atom offers a key point for SAR optimization, potentially enhancing potency and selectivity.

Future research should focus on:

-

Synthesis of a Focused Library: Synthesizing a series of derivatives with varied substitutions on both the thiophene and isoxazole rings to comprehensively map the SAR.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds, for example, through kinase profiling or target-based screening.

-

ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Validation: Testing the most promising candidates in relevant animal models of cancer, infection, or inflammation to confirm their therapeutic potential.

Conclusion

Derivatives of this compound represent a compelling and underexplored area of medicinal chemistry. By leveraging the established biological activities of the individual thiophene and isoxazole cores, these hybrid molecules are primed for investigation as multifaceted therapeutic agents. The evidence points towards significant potential in oncology, infectious diseases, and inflammatory disorders. Through systematic synthesis, rigorous biological evaluation using the protocols outlined herein, and detailed mechanistic studies, this class of compounds could yield novel clinical candidates to address unmet medical needs.

References

- Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. (Source: Google Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3G63jc7gTB7oWgFS4f8U55BXECty2SogHnmeqBX4s-EpvitGvRErbQlRA4YhuPa2bTEtjjaGAVqPlhWZkDB7tfT9QRMW6HRL32xpo4zCXWEZOSKwBAsXQY4w34kS9wcU9jD_KhU2VrisvmytbBmVDDTFkR60jHtckw2z842-6piSbGkoJD5O7_xk3T-Z8poxNsK_XdLfgBmyjpDTJ5Qk=]

- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (Source: NIH PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELsHZN1xlfuNAnhe3l7rBVzZEimTnzrRfxhYSQUlJbl7DQNJqto1zfDW7Clh1-tfdP7BheVAvk-yC-3JchmrhOJ5_XzrCwBePZAeO7-mfvL0P8U-FUoqCJz4SW6Q3xe8e1FH4TiHtzUgEPP2jU]

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (Source: Google Scholar) [URL: https://vertexaisearch.cloud.google.

- Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8f1jJc97QHbCNWIBR3xGrPjw-NXM2S7CXgEPbFLsbqptHS2hku9gtFMuJ-FMEVwSoq6EBD0usG1Bq_LkToAxWBNUCn9AH22GXpXoDDwlHLdlHWxeLs4Y_fGakseyUqzvryiPI0gT28WL2pYFa327e2mhpyLFTs1HS-P64Mr-QOD9WP024OGgx1PAupKrP0WR2OAsgMo2Jpv63Bz66ZTl8idbpVqw6PNo1fM-Sl9-PVaxTGob2MpMmaQ==]

- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIE3KsdluAC02oBfYtslVOioqkRBHmN9ntmRNUE1fdO6YTBciFJhdaF6CG5EU4FfZtoOy4wRoObAO4OgQXAyXNwZaDem3iSrrUCgHueTlTovELlmtGTp60NXsZVdZ5Cbw9azRwFkAPKOhhtDGPkzhPhXG3CggtM_QZgmcIVLx4R4NIKTCGSxOO83LVIVPgTlFpQNEifkmAlm3ahcIrwNPJOGZ8O2WW2GiFfrg3kOwqCpGGkYzh3Fhw]

- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHRUMPMjmAv7rUJWy3U5HjlBoK61NDMYX-W_v8Lr8kEewIvy3j7dT0c9YFI0RHOX98XZhkwfOrRoU6HIvSZ1Pox3FFYAAZjCxka2HXuuaO7BbXQ0CRVUtc_6FZtUg9T98wpA==]

- 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (Source: NIH PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsKuJKY6Cwoa8_DZjuZx6j9rxzA5i2J_bNsZhm8QNEPl5ZzQSZw3dbkxgyRPvBVL18TTz0Kmt8ef57Wt-wdMuBCx-SXLtHIRqL_xgqbNl3S1G4oVLn7N3qsvE12BR09y6U4z-8r93UrJFzT-7p]

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (Source: Google Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKbyZdb6czsKV_sYNAArQ7QQ3bOFY8awyxgAToUdK-66TNM6-GdHYtzP2cV19VZ_3lLN4wH-gPmGs1WHdwme1X7tZ39qAJ-AyBZpeFVDLGM63O4ISI2Hio9PjkDwC3Fw3oW2vuAP41fDwQLtwfFL0Vi2rW2G9JYSc=]

- Synthesis of the brominated isoxazole 5a. (Source: ResearchGate) [URL: https://www.researchgate.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (Source: Springer) [URL: https://biocompounds.springeropen.com/articles/10.1186/s42247-020-00010-8]

- Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27351945/]

- Isoxazole Derivatives as Regulators of Immune Functions. (Source: NIH PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213204/]

- Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/271205370_Novel_thiophene_derivatives_with_sulfonamide_isoxazole_benzothiazole_quinoline_and_anthracene_moieties_as_potential_anticancer_agents]

- A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/359146141_A_Thiophene_Derivative_2-Bromo-5-2-methylthiophenylthiophene_Has_Effective_Anticancer_Potential_with_Other_Biological_Properties]

- Anti-inflammatory properties of an isoxazole derivative– – MZO-2. (Source: ResearchGate) [URL: https://www.researchgate.

- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38318712/]

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/349977811_Thiophene-based_derivatives_as_anticancer_agents_An_overview_on_decade's_work]

- Anti-inflammatory evaluation of isoxazole derivatives. (Source: Scholars Research Library) [URL: https://www.scholarsresearchlibrary.

- Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32484110/]

- Synthesis and Anti-inflammatory Activity of Some Newer Potential Isoxazoline Derivatives of Indole. (Source: ResearchGate) [URL: https://www.researchgate.

- Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (Source: NIH PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8569584/]

- Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

- FS-1628 this compound [138716-31-1]. (Source: Bio-Connect) [URL: https://www.bio-connect.nl/fs-1628-2-bromo-5-isoxazol-5-yl-thiophene-138716-31-1.html]

- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/22/1/117]

- Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (Source: De Gruyter) [URL: https://www.degruyter.com/document/doi/10.2478/acph-2014-0036/html]

- This compound. (Source: Oakwood Chemical) [URL: https://www.oakwoodchemical.com/Products.aspx?

Sources